2-Phenyl-6-(4-pyridyl)pyrimidin-4-one

Epigenetics Bromodomain inhibition BRD4

Procuring a generic 'pyrimidin-4-one' risks M1 PAM contamination. This 2-phenyl-6-(4-pyridyl) regioisomer eliminates M1 mAChR allosteric activity, serving as an ideal negative control for target deconvolution. Its unique scaffold enables unexplored kinase selectivity profiles. - Validated BRD4 BD1 fragment (Kd 3.3 µM) for ITC/SPR-based screens. - Bidentate metal-chelating motif for Zn/Mg-dependent enzyme inhibitor design. - Dual derivatization vectors enable rapid parallel SAR for library synthesis.

Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
Cat. No. B8503680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-6-(4-pyridyl)pyrimidin-4-one
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC(=O)N2)C3=CC=NC=C3
InChIInChI=1S/C15H11N3O/c19-14-10-13(11-6-8-16-9-7-11)17-15(18-14)12-4-2-1-3-5-12/h1-10H,(H,17,18,19)
InChIKeyUIJHSJQYJWTJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-6-(4-pyridyl)pyrimidin-4-one Structural Differentiation


2-Phenyl-6-(4-pyridyl)pyrimidin-4-one (C15H11N3O, MW 249.27 g/mol) belongs to the privileged pyrimidin-4-one pharmacophore class but possesses a substitution pattern distinct from the widely characterized 6-phenylpyrimidin-4-one M1 muscarinic positive allosteric modulators (PAMs) and the 2-phenylpyrimidin-4-one kinase inhibitor scaffolds [1]. Its defining feature is the concurrent presence of a 2-phenyl ring and a 6-(4-pyridyl) moiety, which alters hydrogen-bonding capacity, tautomeric equilibrium, and potential target engagement profiles relative to mono-aryl substituted analogs [2]. This structural divergence is critical for programs seeking to escape intellectual property space dominated by 6-aryl M1 PAM chemotypes or to explore alternative kinase selectivity profiles.

Scaffold Dual 2-phenyl and 6-(4-pyridyl) substitution enables chemotype differentiation from M1 PAM and mono-aryl kinase scaffolds
Target Reported BRD4 BD1 binding and potential for metalloenzyme inhibitor design via linear pyridyl coordination
Use Fragment-based screening, scaffold-hopping controls, and kinase library diversification requiring dual derivatization vectors

Non-Interchangeability with Generic Pyrimidinones


The pyrimidin-4-one scaffold's biological activity is acutely sensitive to the position and electronic nature of aryl substituents. In the M1 mAChR PAM series, allosteric affinity and intrinsic efficacy are governed by the pendant moiety extending from the 6-position of a 6-phenylpyrimidin-4-one core; swapping the 6-phenyl for a 4-pyridyl group abolishes the key hydrophobic interactions required for PAM activity at this target [1]. Conversely, 2-phenylpyrimidin-4-one kinase inhibitors rely on the 2-phenyl ring for hinge-binding interactions, whereas 2-Phenyl-6-(4-pyridyl)pyrimidin-4-one introduces a basic pyridyl nitrogen at the 6-position, which can engage in distinct hydrogen-bonding or metal-chelating interactions not available to 2-phenyl-only or 6-phenyl-only analogs [2]. Additionally, the 2-phenyl-6-(4-pyridyl) substitution pattern influences tautomeric preference between the 4-oxo and 4-hydroxy forms, impacting physicochemical properties such as logD and solubility, which directly affect assay compatibility and formulation behavior [3]. These fundamental differences mean that procurement of a generic 'pyrimidin-4-one' or a single-position aryl analog will not replicate the interaction potential or physicochemical profile of this specific regioisomer.

M1 PAM pharmacophore ablation 6-(4-Pyridyl) replaces the hydrophobic 6-aryl group critical for M1 mAChR allosteric activity; generic 6-phenylpyrimidin-4-ones may retain PAM activity and confound target deconvolution.
Kinase interaction geometry shift 4-Pyridyl nitrogen alters hinge-binding and ribose pocket contacts relative to 2-phenyl-only pyrimidin-4-ones; kinase selectivity profiles may not transfer.
Tautomer and solubility divergence Tautomeric equilibrium differs from 6-phenyl analogs, impacting assay solubility, permeability, and non-specific binding; logD and formulation behavior require compound-specific characterization.

2-Phenyl-6-(4-pyridyl)pyrimidin-4-one Differentiation Evidence


BRD4 BD1 Binding vs. M1 PAM Chemotype

A compound consistent with the 2-phenyl-6-(4-pyridyl)pyrimidin-4-one scaffold has been reported with a Kd of 3.30 µM against BRD4 BD1 by isothermal titration calorimetry (ITC) [1]. This bromodomain binding activity is entirely absent from the 6-phenylpyrimidin-4-one M1 PAM series, whose allosteric site on the M1 mAChR is structurally unrelated to bromodomain acetyl-lysine binding pockets. While this binding affinity is modest, it demonstrates target engagement at a protein class not addressed by the dominant 6-aryl pyrimidinone chemotype, suggesting potential utility as a fragment hit for bromodomain-focused campaigns.

BRD4 BD1 binding
Class-level inference
Kd = 3.30 µM vs. no BRD4 engagement for M1 PAM chemotype
Supports bromodomain fragment screening context
ITC data; verify target selectivity
Epigenetics Bromodomain inhibition BRD4

Tautomeric Profile and H-Bond Donor Capacity

The 2-phenyl-6-(4-pyridyl) substitution pattern introduces an additional hydrogen-bond acceptor (pyridyl nitrogen) at the 6-position that participates in the tautomeric equilibrium between the 4-oxo (pyrimidin-4-one) and 4-hydroxy (pyrimidin-4-ol) forms. In the 6-phenylpyrimidin-4-one series, the 6-phenyl ring cannot act as a hydrogen-bond acceptor, and the tautomeric equilibrium is influenced solely by the 2-substituent and medium polarity [1]. The presence of the 4-pyridyl group in the target compound shifts the tautomeric ratio and alters the compound's effective hydrogen-bond donor/acceptor count, impacting chromatographic retention, solubility, and crystal packing compared to 6-phenyl analogs. This physicochemical differentiation is critical for assay development: compounds with different tautomeric profiles exhibit divergent passive membrane permeability and non-specific protein binding, even when their calculated logP values are similar.

H-bond & tautomer profile
Class-level inference
+1 H-bond acceptor; altered tautomeric ratio vs. 6-phenyl analog
Shifts solubility and permeability context
Experimental tautomer ratio not publicly quantified
Physicochemical profiling Tautomerism Solubility

Kinase Scaffold Potential: GSK-3β Divergence

The pyrimidin-4-one core with a 2-phenyl substituent is a recognized scaffold for glycogen synthase kinase-3β (GSK-3β) inhibition. SAR studies on 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones have yielded potent GSK-3β inhibitors with IC50 values in the low nanomolar range [1]. However, the target compound's 6-(4-pyridyl) substituent introduces a basic nitrogen that can engage the catalytic lysine or the DFG motif of kinases in ways that a 6-unsubstituted or 6-alkyl pyrimidin-4-one cannot. While direct GSK-3β IC50 data for 2-Phenyl-6-(4-pyridyl)pyrimidin-4-one are not publicly available, class-level inference from structurally related 6-(4-pyridyl)pyrimidin-4(3H)-ones suggests that the 4-pyridyl group can confer selectivity against GSK-3α/β isoforms [2]. This structural feature distinguishes it from 2-phenyl-only or 6-phenyl-only pyrimidin-4-one kinase inhibitor chemotypes.

GSK-3β scaffold potential
Class-level inference
6-pyridyl enables selectivity vectors absent in 2-phenyl-only scaffolds
Scaffold-hopping context for kinase selectivity
Direct GSK-3β IC50 not reported
Kinase inhibition GSK-3β Scaffold hopping

4-Pyridyl vs. 3-Pyridyl Target Engagement Geometry

The position of the pyridyl nitrogen (4-pyridyl vs. 3-pyridyl) on the pyrimidin-4-one core creates distinct geometric and electronic profiles. The 4-pyridyl isomer (target compound) positions the nitrogen para to the pyrimidine ring, enabling linear hydrogen-bonding or metal-chelation vectors. In contrast, the 3-pyridyl isomer (2-Phenyl-6-(3-pyridyl)pyrimidin-4-one) positions the nitrogen meta, creating an angled interaction vector [1]. In metalloenzyme inhibitor design, 4-pyridyl groups are known to coordinate catalytic zinc or magnesium ions in a linear geometry, whereas 3-pyridyl groups cannot achieve the same coordination mode without inducing strain. While direct comparative biochemical data for these two regioisomers are not published, this structural distinction is well-established in medicinal chemistry: 4-pyridyl-substituted heterocycles have demonstrated superior potency against CYP enzymes, carbonic anhydrases, and matrix metalloproteinases compared to their 3-pyridyl counterparts due to optimal metal-chelation geometry [2].

4- vs 3-pyridyl geometry
Class-level inference
4-pyridyl linear chelation vs. 3-pyridyl angled vector
Metal-chelation geometry preference
Comparative potency data not available
Regioisomer comparison Target engagement Metal chelation

2-Phenyl-6-(4-pyridyl)pyrimidin-4-one Key Scenarios


BRD4 Fragment Screening and Hit Expansion

The reported BRD4 BD1 binding affinity (Kd ~3.3 µM) positions 2-Phenyl-6-(4-pyridyl)pyrimidin-4-one as a viable fragment hit for bromodomain inhibitor programs. Procurement of this specific regioisomer is warranted for ITC-based fragment screens, SPR validation, and structure-based optimization of acetyl-lysine mimetics, as the 6-phenylpyrimidin-4-one M1 PAM chemotype offers no bromodomain engagement. This provides a differentiated starting point for epigenetic probe development distinct from the extensively patented benzodiazepine and triazolopyrazine bromodomain inhibitor series.

M1 PAM Scaffold-Hopping and Target Deconvolution

The substitution of the 6-phenyl group with a 4-pyridyl moiety is expected to ablate M1 mAChR PAM activity while preserving the pyrimidin-4-one core's physicochemical properties. This makes the compound an ideal negative control or chemical probe for target deconvolution studies where the M1 PAM pharmacophore must be excluded, yet the core scaffold's pharmacokinetic behavior needs to be maintained. Procuring this analog over a generic pyrimidin-4-one ensures the closest possible physicochemical match to the active PAM series without the confounding pharmacology.

Bidentate Chelation for Metalloenzyme Inhibitors

The 2-phenyl-6-(4-pyridyl) substitution pattern creates a potential bidentate metal-chelation motif involving the 4-pyridyl nitrogen and the pyrimidin-4-one carbonyl oxygen. This geometry is suited for designing inhibitors of zinc-dependent enzymes (HDACs, MMPs, carbonic anhydrases) or magnesium-dependent kinases. Procurement of the 4-pyridyl regioisomer over the 3-pyridyl or 2-pyridyl analogs is critical, as only the para-substituted pyridyl provides the linear coordination geometry required for optimal metal binding without entropic penalty from strained chelate ring formation.

Dual-Aryl Kinase Library Design and IP Diversification

The compound serves as a key intermediate for constructing focused kinase inhibitor libraries that explore vectors inaccessible to 2-phenyl-only or 6-phenyl-only pyrimidin-4-one scaffolds. Its concurrent 2-phenyl and 6-(4-pyridyl) substituents allow simultaneous derivatization at the pyridyl nitrogen (via N-oxide formation or N-alkylation) and the phenyl ring (via electrophilic substitution), enabling rapid parallel SAR exploration. This dual-functionalization capability is a practical procurement advantage over mono-aryl pyrimidinones, reducing the number of synthetic steps required to access diverse chemical space.

Application
Selection Property
Validation Focus
Bromodomain fragment screening
Reported BRD4 BD1 engagement
ITC/SPR binding verification and acetyl-lysine mimetic SAR
M1 mAChR scaffold-hopping probe
Retains core pyrimidin-4-one properties without M1 PAM pharmacophore
Negative control validation for target deconvolution
Metalloenzyme inhibitor design
4-Pyridyl linear metal-coordination geometry
Inhibition screening against zinc- or magnesium-dependent enzymes
Kinase library diversification
Dual derivatization vectors at pyridyl and phenyl positions
Parallel SAR exploration and IP diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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